
3-Fluoromethanesulfonylpiperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoromethanesulfonylpiperidinehydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoromethanesulfonylpiperidinehydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include the presence of a base and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for fluorinated piperidine derivatives often involve multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by fluorination and subsequent purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoromethanesulfonylpiperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
3-Fluoromethanesulfonylpiperidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Fluoromethanesulfonylpiperidinehydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar pharmacokinetic properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Uniqueness
3-Fluoromethanesulfonylpiperidinehydrochloride is unique due to its specific fluorine substitution pattern, which can enhance its metabolic stability and membrane permeability compared to other fluorinated piperidine derivatives .
Eigenschaften
Molekularformel |
C6H13ClFNO2S |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
3-(fluoromethylsulfonyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-5-11(9,10)6-2-1-3-8-4-6;/h6,8H,1-5H2;1H |
InChI-Schlüssel |
XBTABARHETYCTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)S(=O)(=O)CF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


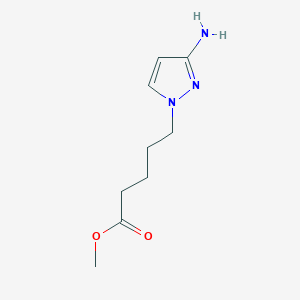
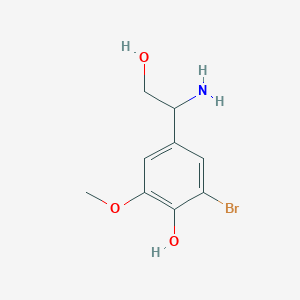
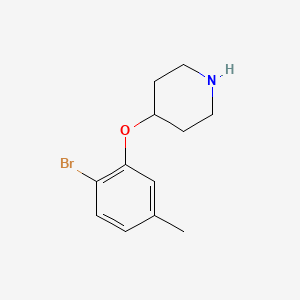

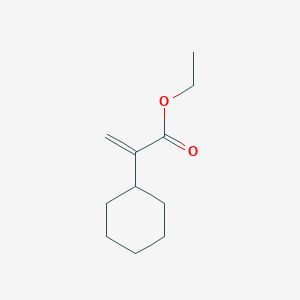
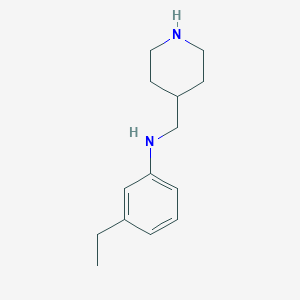
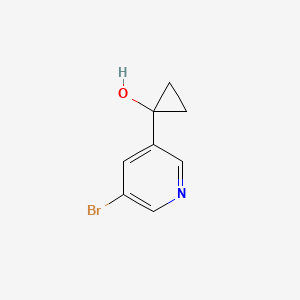
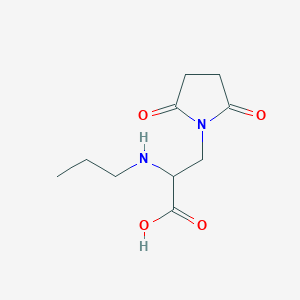
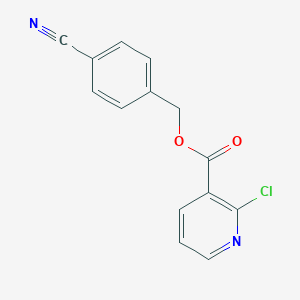


![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
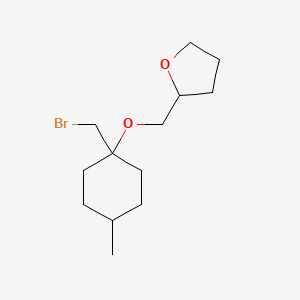
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
